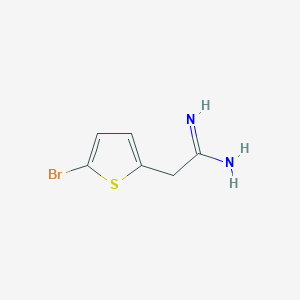
2-(5-Bromothiophen-2-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromothiophen-2-yl)acetimidamide is an organic compound with the molecular formula C6H7BrN2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an acetimidamide group makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)acetimidamide typically involves the bromination of thiophene followed by the introduction of the acetimidamide group. One common method includes:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Formation of Acetimidamide: The 5-bromothiophene is then reacted with acetonitrile and a suitable base, such as sodium hydride, to form the acetimidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromothiophen-2-yl)acetimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 2-(5-substituted-thiophen-2-yl)acetimidamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophene derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromothiophen-2-yl)acetimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromothiophen-2-yl)acetimidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and acetimidamide group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chlorothiophen-2-yl)acetimidamide
- 2-(5-Fluorothiophen-2-yl)acetimidamide
- 2-(5-Iodothiophen-2-yl)acetimidamide
Uniqueness
2-(5-Bromothiophen-2-yl)acetimidamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki coupling. Its electronic properties and reactivity can differ significantly from its chloro, fluoro, and iodo counterparts, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C6H7BrN2S |
|---|---|
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
2-(5-bromothiophen-2-yl)ethanimidamide |
InChI |
InChI=1S/C6H7BrN2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H3,8,9) |
Clave InChI |
XXMZLYBDMXWEIK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)CC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


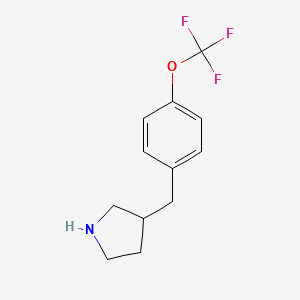
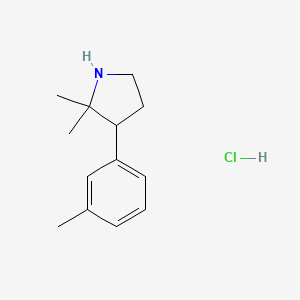
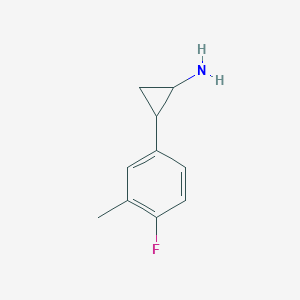

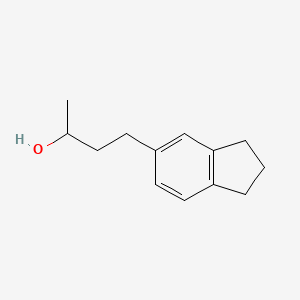
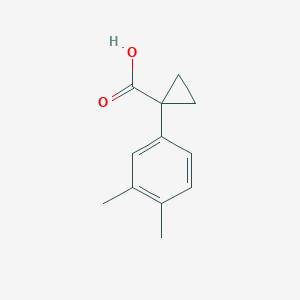

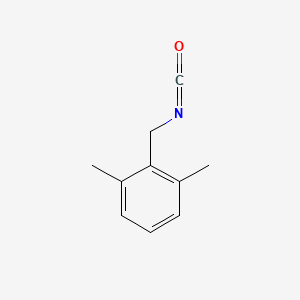
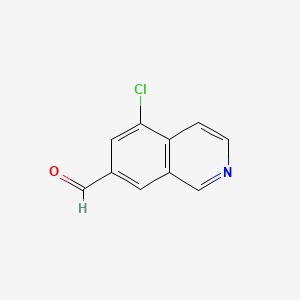
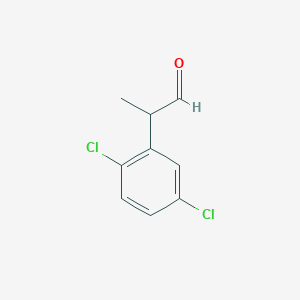

![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)


